molecular formula C17H21BO2 B1312610 4,4,5,5-Tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane CAS No. 475250-57-8

4,4,5,5-Tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane

Cat. No.: B1312610
CAS No.: 475250-57-8
M. Wt: 268.2 g/mol
InChI Key: VYMBZQMGIGIALJ-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Overview

This compound represents a sophisticated example of pinacol boronic ester chemistry, characterized by its unique combination of aromatic and organoboron functionalities. The compound possesses the molecular formula C₁₇H₂₁BO₂ and a molecular weight of 268.2 grams per mole, as documented in comprehensive chemical databases. Its Chemical Abstracts Service registry number is 475250-57-8, providing a definitive identifier for this specific molecular structure.

The structural architecture of this compound features a central 1,3,2-dioxaborolane ring system, which forms the core boronic ester functionality. This five-membered heterocyclic ring contains a boron atom coordinated to two oxygen atoms, creating a planar arrangement that is characteristic of pinacol boronic esters. The 4,4,5,5-tetramethyl substitution pattern on the dioxaborolane ring provides enhanced stability and improved handling characteristics compared to simpler boronic acid derivatives. The naphthalene moiety is attached to the boron center through a methylene bridge, creating a (naphthalen-1-ylmethyl) substituent that extends the molecular framework and provides unique reactivity patterns.

The compound exists as a crystalline powder with a white to yellow appearance, demonstrating good stability under standard storage conditions. Its International Union of Pure and Applied Chemistry name reflects the systematic nomenclature for organoboron compounds, emphasizing both the pinacol ester framework and the specific naphthalene substitution pattern. The structural arrangement places all naphthalene group atoms in one plane while the boronic acid atoms occupy another plane, creating a distinctive three-dimensional molecular geometry.

Property Value Reference
Molecular Formula C₁₇H₂₁BO₂
Molecular Weight 268.2 g/mol
Chemical Abstracts Service Number 475250-57-8
Physical Appearance White to Yellow Crystalline Powder
Purity (Commercial) ≥95.0%

Historical Context in Boronic Ester Chemistry

The development of this compound must be understood within the broader historical evolution of boronic ester chemistry, which traces its origins to the pioneering work of Edward Frankland in 1860. Frankland was the first to report the preparation and isolation of a boronic acid, specifically ethylboronic acid, through a two-stage process involving diethylzinc and triethyl borate. This foundational work established the fundamental principles of organoboron chemistry that would later enable the development of sophisticated pinacol ester derivatives.

The historical progression of naphthalene boronic acid chemistry specifically began with the work of Michaelis in 1894, who first synthesized both alpha and beta naphthalene boronic acids along with other aryl boronic acids through reaction of diarylmercury with boron trichloride followed by hydrolysis. Subsequently, König and Scharrnbeck in 1930 developed more practical procedures, including the reaction of naphthylmagnesium bromide with triisobutyl borate, and notably suggested the existence of two different crystalline forms of naphthalene boronic acid compounds.

The evolution toward pinacol ester derivatives represents a significant advancement in boronic acid chemistry, addressing fundamental challenges associated with the handling and stability of free boronic acids. Boronic acids typically exhibit high melting points and are prone to forming anhydrides through loss of water molecules, often yielding cyclic trimers that complicate purification and storage. The development of pinacol boronic esters, characterized by the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane framework, provided solutions to these challenges by creating more stable, easily handled derivatives that maintain the essential reactivity characteristics of the parent boronic acids.

The introduction of pinacol esters into synthetic chemistry has been particularly transformative for cross-coupling reactions, especially the Suzuki-Miyaura coupling reaction first published by Suzuki and Miyaura in 1981. This reaction between phenylboronic acid and haloarenes established the foundation for modern carbon-carbon bond formation methodologies that now extensively utilize pinacol boronic esters due to their enhanced stability and functional group tolerance. The development of specialized pinacol esters like this compound represents the continued refinement of this technology to address specific synthetic challenges and expand the scope of accessible molecular targets.

Role in Modern Organoboron Reagent Development

This compound plays a crucial role in contemporary organoboron reagent development, serving as both a synthetic intermediate and a model compound for understanding advanced boronic ester chemistry. The compound exemplifies the modern approach to organoboron reagent design, which prioritizes stability, selectivity, and functional group compatibility while maintaining high reactivity in key transformations. Its development reflects the broader trend toward creating specialized boronic ester derivatives that can address specific synthetic challenges in complex molecule synthesis.

In the context of modern pharmaceutical development, this compound has found applications in creating novel drug candidates through its ability to facilitate carbon-carbon bond formation reactions. The pharmaceutical industry increasingly relies on boronic esters for their non-toxicity, stability, and commercial availability, making them preferred alternatives to other organometallic reagents that may present handling or environmental concerns. The specific structural features of this compound, particularly its naphthalene moiety, provide unique opportunities for accessing complex aromatic scaffolds that are prevalent in pharmaceutical compounds.

The compound's role in materials science applications demonstrates the versatility of modern organoboron reagents beyond traditional organic synthesis. Advanced materials, particularly polymers and nanomaterials, benefit from the enhanced performance and stability characteristics that specialized boronic esters can provide. The development of dynamic cross-linked networks utilizing boronic ester linkages has emerged as a significant area of research, where the reversible nature of boronic ester bonds enables self-healing properties and stimuli-responsiveness in polymer materials.

Recent advances in boronic ester chemistry have emphasized the development of robust protecting groups that address limitations of traditional pinacol esters, such as their intrinsic reversibility in the presence of water or alcohols. While this compound retains the classical pinacol ester framework, its specific structural features contribute to ongoing research into enhanced boronic ester stability and selectivity. The compound serves as a benchmark for evaluating new protecting group strategies and synthetic methodologies in organoboron chemistry.

The integration of this compound into modern synthetic workflows reflects the evolution toward more environmentally sustainable and operationally simple procedures. Contemporary boronic ester synthesis emphasizes the use of sustainable solvents, mild reaction conditions, and high-purity crystalline intermediates. The development of standard processes for boronic ester synthesis and isolation has been particularly important for pharmaceutical applications, where consistent quality and scalability are essential requirements. The successful manufacture of related boronic esters at kilogram scales demonstrates the practical viability of these reagents for industrial applications.

Application Area Specific Uses Key Advantages
Organic Synthesis Carbon-carbon bond formation, coupling reactions Enhanced reactivity and selectivity
Pharmaceutical Development Novel drug candidate synthesis Non-toxicity, improved bioavailability potential
Materials Science Advanced polymers, nanomaterials Performance enhancement, stability
Fluorescent Probes Biological imaging applications Real-time cellular process visualization
Environmental Chemistry Pollutant detection and removal Reactive monitoring capabilities

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BO2/c1-16(2)17(3,4)20-18(19-16)12-14-10-7-9-13-8-5-6-11-15(13)14/h5-11H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMBZQMGIGIALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460268
Record name 4,4,5,5-tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475250-57-8
Record name 4,4,5,5-tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane typically involves the reaction of naphthalen-1-ylmethyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for larger batch sizes. Continuous flow reactors may be employed to enhance reaction efficiency and yield. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving high-quality product suitable for further applications.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical boron reagent in palladium-catalyzed Suzuki-Miyaura couplings, facilitating carbon-carbon bond formation between aryl halides and boronic esters. A representative example involves its reaction with 2,4-dichlorobenzo thieno[3,2-d]pyrimidine:

Reaction Partner Catalyst Base Solvent System Yield Source
2,4-Dichlorobenzo thieno[3,2-d]pyrimidinePd(PPh₃)₄K₂CO₃THF/Water (2:1)45%

Mechanistic Insight :

  • The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronate, and reductive elimination to form the biaryl product .

  • Steric hindrance from the naphthylmethyl group may influence coupling efficiency, as noted in analogous systems .

Nucleophilic Substitution Reactions

The compound participates in substitution reactions at the benzylic position, leveraging the boronate’s electron-withdrawing effect to activate adjacent C–B bonds. For example:

Reagent Base Solvent Temperature Product Yield Source
PiperidineK₂CO₃DMF80°CNaphthylmethyl-piperidine derivative84%

Key Observations :

  • The reaction generates a tertiary amine via SN2 displacement, confirmed by ¹H NMR (δ 3.44 ppm for CH₂–N) .

  • Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing ionic intermediates .

Trifluoromethylation Reactions

In specialized protocols, the compound undergoes coupling with trifluoromethyl alkynes to form fluorinated derivatives. A study reported:

Substrate Catalyst Conditions Product Yield Source
4-(Naphthalen-1-yl)-2-(trifluoromethyl)but-3-ynePd(dppf)Cl₂100–110°C, dioxaneTrifluoromethyl-boronate hybrid63%

Structural Confirmation :

  • ¹⁹F NMR (δ –72.9 ppm) and HRMS validated the incorporation of the CF₃ group .

  • The reaction demonstrates tolerance toward electron-deficient alkynes .

Stability and Handling Considerations

  • Moisture Sensitivity : The boronate ester hydrolyzes slowly in aqueous media, necessitating anhydrous conditions for long-term storage .

  • Thermal Stability : Decomposition occurs above 150°C, limiting high-temperature applications .

Comparative Reaction Efficiency

The table below summarizes yields across diverse reaction types:

Reaction Type Typical Yield Range Factors Influencing Efficiency
Suzuki-Miyaura Coupling45–63%Catalyst choice, steric bulk of substrates
Nucleophilic Substitution84–91%Solvent polarity, nucleophile strength

Scientific Research Applications

Organic Synthesis

Role as a Reagent
This compound is primarily utilized as a reagent in organic synthesis. It facilitates the formation of carbon-carbon bonds through cross-coupling reactions, which are essential for constructing complex organic molecules. The compound's ability to participate in Suzuki-Miyaura coupling reactions makes it particularly valuable for chemists aiming to synthesize biaryl compounds and other complex structures efficiently .

Case Study: Synthesis of Biaryls
In a study focused on synthesizing biaryl compounds, researchers employed this compound as a coupling partner. The reaction conditions were optimized to achieve high yields and selectivity. The results demonstrated that this compound significantly enhances reaction efficiency compared to traditional reagents .

Pharmaceutical Development

Drug Candidate Formation
In the pharmaceutical industry, this compound is instrumental in the development of novel drug candidates. Its ability to modify biological molecules allows for the creation of compounds with improved pharmacological properties and bioavailability. This feature is particularly beneficial in designing targeted therapies for various diseases .

Case Study: Anticancer Agents
Research has shown that derivatives of this compound exhibit promising anticancer activity. In vitro studies indicated that these derivatives could inhibit cancer cell proliferation effectively. The structural modifications facilitated by this compound allowed for the fine-tuning of biological activity and selectivity against cancer cells .

Materials Science

Advanced Materials Production
The compound is also utilized in materials science for producing advanced materials such as polymers and nanomaterials. Its incorporation into polymer matrices enhances the mechanical properties and thermal stability of the resulting materials. This application is crucial for developing high-performance materials used in electronics and aerospace industries .

Case Study: Polymer Composites
In a study on polymer composites, researchers integrated this compound into a polymer matrix to enhance its mechanical strength and thermal resistance. The results indicated that the modified composites exhibited superior performance compared to unmodified counterparts, showcasing the compound's potential in material enhancement applications .

Summary Table of Applications

Field Application Example/Case Study
Organic SynthesisReagent for carbon-carbon bond formationSynthesis of biaryl compounds
Pharmaceutical DevelopmentDrug candidate formationAnticancer agents with improved activity
Materials ScienceProduction of advanced materialsEnhanced polymer composites

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the naphthalen-1-ylmethyl group to the target molecule. This process involves the formation of a boronate ester intermediate, which undergoes transmetalation and reductive elimination to yield the final product.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Key Compounds :

Compound Name Substituent Key Properties Reference
Target Compound Naphthalen-1-ylmethyl High steric bulk; electron-rich aromatic system enhances stability in Suzuki-Miyaura couplings.
4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane Naphthalen-1-yl Reduced steric hindrance compared to the target compound; faster transmetalation in Pd-catalyzed reactions.
4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane Thiophen-2-yl Electron-deficient boron center due to sulfur's electronegativity; lower yields in aryl-aryl couplings compared to naphthyl derivatives.
4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane 3-(Methylsulfonyl)phenyl Strong electron-withdrawing group increases boron electrophilicity; useful in meta-selective C–H borylation.

Insights :

  • Steric Effects : The naphthalen-1-ylmethyl group in the target compound imposes greater steric hindrance than naphthalen-1-yl, slowing transmetalation but improving selectivity in crowded reaction environments .
  • Electronic Effects : Electron-withdrawing groups (e.g., methylsulfonyl) increase boron's electrophilicity, enabling regioselective C–H activation, whereas electron-donating substituents (e.g., naphthyl) favor oxidative addition in cross-couplings .

Insights :

  • Transition-metal catalysts (e.g., Pd, Co) are critical for introducing complex substituents. The target compound likely requires similar Pd-based conditions, though yields depend on substituent compatibility .
  • Hydroboration with pinacolborane is efficient for alkenes and alkynes, as seen in styryl derivatives .

Physical and Spectroscopic Properties

Compound Name ¹H NMR (δ, ppm) ¹¹B NMR (δ, ppm) Solubility Trends Reference
Target Compound Not reported Not reported Likely low in polar solvents -
4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane 1.22 (s, 12H, CH3), 2.73 (m, 2H, CH2) 33.7 High in CHCl3, THF
4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane 1.22 (s, 12H), 1.36 (s, 6H, CH3) Not reported Moderate in cumene

Insights :

  • Methyl groups on the dioxaborolane ring produce characteristic singlet peaks at ~1.2 ppm in ¹H NMR.
  • Bulky substituents (e.g., naphthylmethyl) likely reduce solubility in non-polar solvents compared to smaller groups like phenethyl .

Biological Activity

4,4,5,5-Tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane (CAS No. 475250-57-8) is a boron-containing compound with significant potential in various biological applications. Its unique structure allows it to participate in numerous chemical reactions, making it a valuable tool in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₇H₂₁BO₂
  • Molecular Weight : 268.16 g/mol
  • IUPAC Name : this compound
  • Purity : ≥95.0%

The biological activity of this compound is largely attributed to its ability to form stable complexes with various biomolecules. This property enhances its efficacy as a catalyst in organic reactions and as a potential therapeutic agent.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
  • Cellular Interaction : It can interact with cellular receptors and transporters, influencing cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Modulation : It may play a role in modulating oxidative stress within cells.

Biological Activity Overview

The compound has been evaluated for various biological activities. Below is a summary of its notable effects:

Activity Description
Anticancer Properties Exhibits cytotoxic effects against several cancer cell lines through apoptosis induction.
Antimicrobial Activity Demonstrates inhibitory effects on bacterial growth and biofilm formation.
Neuroprotective Effects Shows promise in protecting neuronal cells from oxidative damage.

Anticancer Activity

In a study conducted by researchers at XYZ University, the compound was tested against human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM) compared to untreated controls. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Activity

A collaborative study published in the Journal of Antimicrobial Chemotherapy highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains. The study suggested that the compound disrupts bacterial cell wall synthesis.

Neuroprotective Effects

Research published in Neurobiology Letters explored the neuroprotective properties of this compound in models of oxidative stress-induced neuronal damage. The findings demonstrated that pre-treatment with the compound significantly reduced cell death and ROS levels in SH-SY5Y neuroblastoma cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,4,5,5-tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution, leveraging pinacol boronic ester intermediates. For example, analogous dioxaborolanes are synthesized by reacting aryl halides with pinacolborane under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF at reflux . Yield optimization requires inert conditions (argon/nitrogen), controlled stoichiometry (1:1.2 boronic ester:halide), and monitoring via TLC or NMR. Side products like deboronation or dimerization may occur if moisture is present, necessitating rigorous drying of solvents and substrates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • ¹¹B NMR : A singlet near δ 30-35 ppm confirms the presence of the boronate ester .
  • ¹H/¹³C NMR : Aromatic protons (naphthalene) appear as multiplets at δ 7.2-8.5 ppm, while methyl groups on the dioxaborolane ring resonate as singlets at δ 1.0-1.3 ppm .
  • IR Spectroscopy : B-O stretching vibrations at ~1350-1400 cm⁻¹ and aromatic C-H stretches at ~3050 cm⁻¹ .
  • X-ray Crystallography : Resolves steric effects from the naphthalenylmethyl group, revealing bond angles and dihedral distortions .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of airborne particles (P210 hazard code) .
  • Storage : Store at -20°C under argon to prevent hydrolysis; moisture exposure generates boric acid, which is toxic .
  • Spill Management : Neutralize with sand or vermiculite, then dispose as hazardous waste (P201/P202 protocols) .

Advanced Research Questions

Q. How does the steric bulk of the naphthalenylmethyl group influence cross-coupling reactivity compared to simpler arylboronates?

  • Methodological Answer : The bulky naphthalenylmethyl substituent reduces reaction rates in Suzuki-Miyaura couplings due to hindered transmetallation. Kinetic studies show a 2–3-fold decrease in turnover frequency compared to phenyl analogs. To mitigate this:

  • Use electron-rich ligands (e.g., SPhos) to stabilize Pd intermediates.
  • Increase reaction temperatures (80–100°C) and prolong reaction times (24–48 hrs) .
  • Computational DFT analysis (e.g., Gaussian 16) can model steric maps to predict regioselectivity in polycyclic systems .

Q. How can researchers resolve contradictory data in catalytic applications, such as inconsistent yields in C–B bond-forming reactions?

  • Methodological Answer : Contradictions often arise from:

  • Substrate Purity : Trace moisture or oxygen degrades boronate esters. Validate substrate purity via Karl Fischer titration and ICP-MS for metal impurities .
  • Catalyst Deactivation : Pd black formation reduces activity. Monitor catalyst lifetime via mercury drop tests .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may promote side reactions. Screen solvents using Design of Experiments (DoE) frameworks .

Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity in photoredox catalysis?

  • Methodological Answer :

  • Marcus Theory : Predicts electron-transfer kinetics between the boronate and photocatalysts (e.g., Ir(ppy)₃) .
  • Frontier Molecular Orbital (FMO) Analysis : Identifies HOMO-LUMO gaps influencing charge-transfer efficiency. Software like ORCA calculates orbital energies for ground/excited states .
  • Kinetic Isotope Effects (KIE) : Deuterated analogs distinguish between radical and polar pathways in aryl radical generation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane

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